![molecular formula C22H22N4 B2605629 N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477225-83-5](/img/structure/B2605629.png)

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

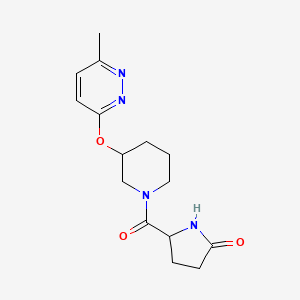

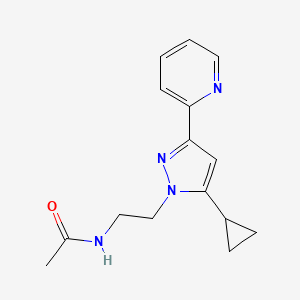

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound features a pyrrolo[2,3-d]pyrimidine core with phenyl groups at positions 5 and 7, and an N-(2-methylpropyl) substituent at position 4.

Wirkmechanismus

Target of Action

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a potent inhibitor of cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are important protein-serine/threonine kinases that play crucial roles in the regulation of cell cycle and transcription .

Mode of Action

N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine interacts with CDK6, inhibiting its activity . This interaction disrupts the normal cell cycle regulation, leading to the inhibition of cell proliferation . The compound has shown significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the cell cycle regulation pathway. By inhibiting CDK6, the compound disrupts the progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .

Pharmacokinetics

It is known that the compound has a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of the action of N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the inhibition of cell proliferation. This is achieved through the disruption of the cell cycle, leading to cell cycle arrest and potentially cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are largely attributed to its inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Cellular Effects

The cellular effects of this compound are diverse. It has been shown to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to be an ATP-competitive inhibitor, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Temporal Effects in Laboratory Settings

It has been reported that most of the synthesized derivatives exhibited potent inhibitory effects versus the LPS-activated TNF-α generation .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. One study highlighted a potent derivative of the compound that exhibited desired efficacies in CIA and AIA models .

Metabolic Pathways

It is known that pyrimidines play a crucial role in nucleotide metabolism, enhancing the chemotherapeutic spectrum as well as enhancing cancer immunotherapy efficacy .

Transport and Distribution

It is suggested that it might be transported across the envelope through the same transport mechanism utilized by native purines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the phenyl and N-(2-methylpropyl) groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring system. Subsequent functionalization steps introduce the phenyl groups and the N-(2-methylpropyl) substituent .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent reaction control to maintain consistency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The phenyl groups and the N-(2-methylpropyl) substituent can be substituted with other groups through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth and progression.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.

4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Demonstrates dual inhibition of aurora kinase A and epidermal growth factor receptor kinase.

Pyrazolo[3,4-d]pyrimidine derivatives: Explored as CDK2 inhibitors with potential anticancer properties

Uniqueness

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple kinases and its structural features make it a valuable compound for further research and development in medicinal chemistry.

Eigenschaften

IUPAC Name |

N-(2-methylpropyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4/c1-16(2)13-23-21-20-19(17-9-5-3-6-10-17)14-26(22(20)25-15-24-21)18-11-7-4-8-12-18/h3-12,14-16H,13H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFYXVBAOLJIHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2605552.png)

![(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2605554.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2605560.png)

![2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2605561.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2605562.png)

![1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2605563.png)

![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)